TCID
TCID
Ubiquitin carboxyl-terminal hydrolase isozyme L3 (UCH-L3) is a deubiquitinating enzyme and thiol-dependent hydrolase. TCID is a tetrachloro indandione that acts as a potent inhibitor of UCH-L3 and demonstrates 125-fold selectivity over UCH-L1 (IC50s = 0.6 and 75 µM, respectively).
Selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor (IC50 = 0.6 μM). Exhibits >100-fold selectivity for UCH-L3 over UCH-L1. Diminishes glycine transporter GlyT2 ubiquitination in brain stem and spinal cord primary neurons.
Selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor (IC50 = 0.6 μM). Exhibits >100-fold selectivity for UCH-L3 over UCH-L1. Diminishes glycine transporter GlyT2 ubiquitination in brain stem and spinal cord primary neurons.
Brand Name:
Vulcanchem
CAS No.:
30675-13-9
VCID:
VC0005009
InChI:
InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2
SMILES:
C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Molecular Formula:
C9H2Cl4O2
Molecular Weight:
283.9 g/mol
TCID
CAS No.: 30675-13-9
Cat. No.: VC0005009
Molecular Formula: C9H2Cl4O2
Molecular Weight: 283.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ubiquitin carboxyl-terminal hydrolase isozyme L3 (UCH-L3) is a deubiquitinating enzyme and thiol-dependent hydrolase. TCID is a tetrachloro indandione that acts as a potent inhibitor of UCH-L3 and demonstrates 125-fold selectivity over UCH-L1 (IC50s = 0.6 and 75 µM, respectively). Selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor (IC50 = 0.6 μM). Exhibits >100-fold selectivity for UCH-L3 over UCH-L1. Diminishes glycine transporter GlyT2 ubiquitination in brain stem and spinal cord primary neurons. |
|---|---|
| CAS No. | 30675-13-9 |
| Molecular Formula | C9H2Cl4O2 |
| Molecular Weight | 283.9 g/mol |
| IUPAC Name | 4,5,6,7-tetrachloroindene-1,3-dione |
| Standard InChI | InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 |
| Standard InChI Key | IDLAOWFFKWRNHB-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
| Canonical SMILES | C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
| Appearance | Assay:≥95%A crystalline solid |
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